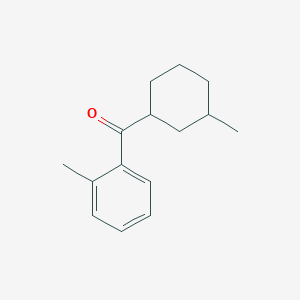
(3-Methylcyclohexyl)(2-methylphenyl)methanone
Vue d'ensemble
Description
“(3-Methylcyclohexyl)(2-methylphenyl)methanone” is a chemical compound with the CAS Number: 1248127-98-1 . It has a molecular weight of 216.32 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of “(3-Methylcyclohexyl)(2-methylphenyl)methanone” is C15H20O . The InChI Code is 1S/C15H20O/c1-11-6-5-8-13 (10-11)15 (16)14-9-4-3-7-12 (14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 .Physical And Chemical Properties Analysis
“(3-Methylcyclohexyl)(2-methylphenyl)methanone” is a liquid at room temperature . It has a molecular weight of 216.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Catalytic Esterification and Biofuel Production
- A study by Li et al. (2019) introduces benzenesulfonic acid functionalized hydrophobic mesoporous biochar as an efficient catalyst. This catalyst shows high performance in esterification reactions for biodiesel production and alkylation reactions for biofuel synthesis, providing a novel approach for biochar's high-value utilization and presenting an efficient catalyst for acid-catalyzed transformation reactions.
Synthesis of Hydrogenated Indazole Derivatives
- Research by Nakhai and Bergman (2009) explored the synthesis of hydrogenated indazole derivatives from α,β-unsaturated ketones. The process shows the versatility of cyclohexenyl compounds in synthesizing complex structures, potentially applicable to the study compound in generating pharmacologically interesting molecules.
Photo-induced Rearrangement for Compound Synthesis
- The work of Wang et al. (2019) developed a method for synthesizing (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2'-arylisoflavones. This methodology could be insightful for researchers looking to modify or functionalize similar compounds like "(3-Methylcyclohexyl)(2-methylphenyl)methanone" for various applications.
Organic Synthesis and Potential Membrane Lipid Discovery
- Koukkou et al. (1998) isolated a novel lipid, (2-methyl-4,5-ditridecyl-1,4-cyclohexadienyl)methanol, from Zymomonas mobilis, suggesting the amphiphilic nature of similar cyclohexadiene compounds could be integral in membrane metabolism and function Koukkou et al. (1998). This research hints at the potential for investigating "(3-Methylcyclohexyl)(2-methylphenyl)methanone" and related compounds in biological systems and their integration within cellular structures.
Safety And Hazards
The safety information available indicates that “(3-Methylcyclohexyl)(2-methylphenyl)methanone” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
(3-methylcyclohexyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVACPWCVELGCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylcyclohexyl)(2-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



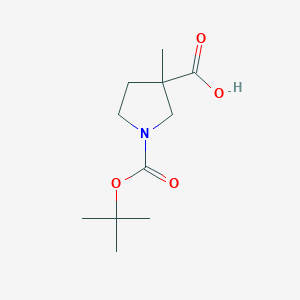
![7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1524959.png)
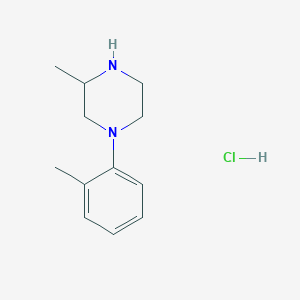
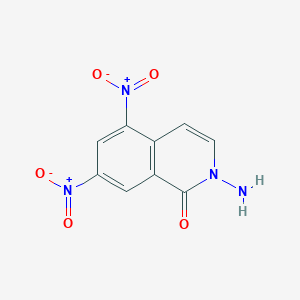
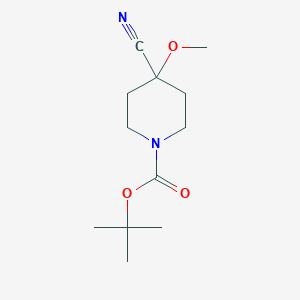
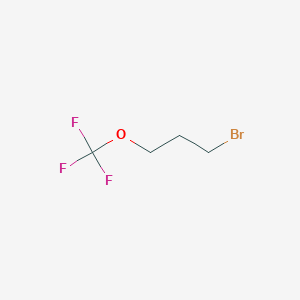
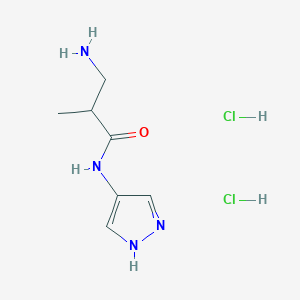
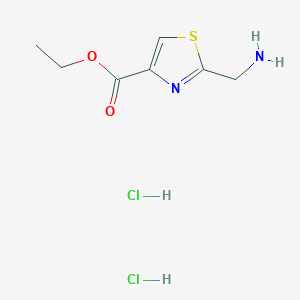
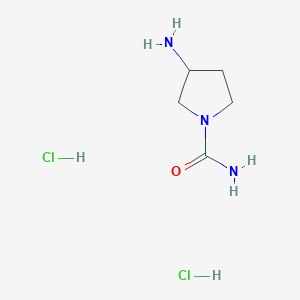
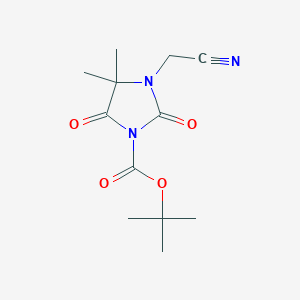
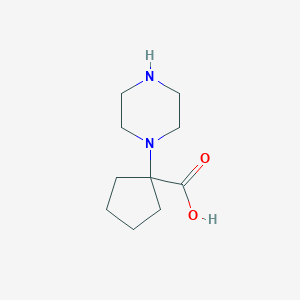
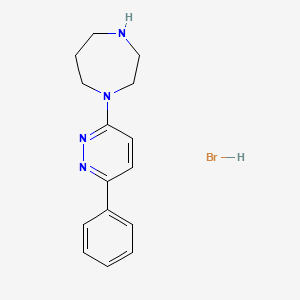
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)